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Compound of Interest

Compound Name: MK-0249

Cat. No.: B1677218 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two investigational histamine H3 receptor

antagonists/inverse agonists, MK-0249 and GSK239512, which have been evaluated for their

potential to improve cognitive function in various neurological and psychiatric disorders. The

information presented is based on available clinical trial data to support an objective evaluation

of their performance.

Mechanism of Action: Targeting the Histamine H3
Receptor
Both MK-0249 and GSK239512 act as antagonists or inverse agonists at the histamine H3

receptor. This receptor primarily functions as a presynaptic autoreceptor on histaminergic

neurons and as a heteroreceptor on non-histaminergic neurons in the brain. By blocking the H3

receptor, these compounds inhibit the negative feedback loop on histamine release and also

enhance the release of other neurotransmitters crucial for cognitive processes, such as

acetylcholine and dopamine. This mechanism is hypothesized to improve alertness, attention,

and memory.
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Caption: Simplified signaling pathway of H3 receptor antagonists.

Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing MK-0249 and GSK239512 are not available in the

published literature. Therefore, this comparison is based on the findings from separate clinical

studies for each compound.

MK-0249
Clinical trials of MK-0249 for cognitive improvement have been conducted in patients with

Alzheimer's disease, schizophrenia, and adult attention-deficit/hyperactivity disorder (ADHD).

The overall results have been largely disappointing, with the compound failing to demonstrate a

significant therapeutic benefit over placebo.

GSK239512
GSK239512 has been investigated for cognitive impairment in schizophrenia and Alzheimer's

disease. The results have been mixed. A Phase II study in schizophrenia showed a small

positive effect on a composite score of the CogState Schizophrenia Battery but neutral or

unfavorable effects on other cognitive measures.[1] In patients with mild to moderate

Alzheimer's disease, an initial study showed positive effects on attention and memory.[2][3][4]

[5] However, a subsequent larger, 16-week Phase II study found that while GSK239512

improved episodic memory, it did not show significant effects on other cognitive domains or on
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the primary clinical endpoint, the Alzheimer's Disease Assessment Scale-Cognitive Subscale

(ADAS-Cog).[6]

Quantitative Data Summary
The following tables summarize the quantitative outcomes from key clinical trials of MK-0249
and GSK239512.

Table 1: MK-0249 Clinical Trial Data
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Indication N Dosage Duration
Primary
Endpoint

Result
(vs.
Placebo)

Adverse
Events
(vs.
Placebo)

Mild to

Moderate

Alzheimer'

s Disease

144 5 mg/day 4 weeks

Change in

short

Computeriz

ed-

Neuropsyc

hological-

Test-

Battery

(CNTB)

summary

score

No

significant

difference

(0.89, 95%

CI: -0.74,

2.52)[7]

Higher

incidence

(56.2% vs.

25.7%),

including

diarrhea,

headache,

muscle

spasms,

insomnia,

and

stomach

discomfort[

7]

Schizophre

nia
55 10 mg/day 4 weeks

Change in

Brief

Assessme

nt of

Cognition

in

Schizophre

nia (BACS)

total

cognitive

score

No

significant

difference

(-0.1, 95%

CI: -2.3,

2.1)[8]

Higher

incidence

(48.1% vs.

29.4%)[8]

Adult

ADHD

72 5-10

mg/day

4 weeks Change in

Adult

ADHD

Investigato

r Symptom

Rating

Scale

No

significant

difference

(p=0.341)

[9]

Higher

incidence

of insomnia

(32% vs.

11%)[9]
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(AISRS)

total score

Table 2: GSK239512 Clinical Trial Data
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Indication N Dosage Duration
Primary
Endpoint

Result
(vs.
Placebo)

Adverse
Events

Schizophre

nia
50

Titration up

to a target

dose

7 weeks

Change in

CogState

Schizophre

nia Battery

(CSSB)

Composite

Score

Small

positive

effect size

(ES=0.29,

CI=-0.40,

0.99)[1]

Generally

well

tolerated,

consistent

with known

class

pharmacol

ogy[1]

Mild to

Moderate

Alzheimer'

s Disease

(Preliminar

y)

32 (in Part

B)

Flexible

dose

titration

(5/10/20/40

µg and

10/20/40/8

0 µg

regimens)

4 weeks

Safety,

tolerability,

and

cognitive

effects

Positive

effects on

attention

and

memory

(ES

between

0.56 and

1.37)[2][3]

[4][5]

20/40/80/1

50 µg

regimen

was poorly

tolerated[2]

[3][4]

Mild to

Moderate

Alzheimer'

s Disease

(Phase II)

Not

specified

Up to 80 µ

g/day
16 weeks

Change in

Episodic

Memory

and

Executive

Function/W

orking

Memory

composite

scores

Improved

Episodic

Memory

(ES=0.35;

p=0.0495),

no

significant

difference

in

Executive

Function/W

orking

Memory[6]

Mild to

moderate;

headache,

dizziness,

and sleep

disturbanc

es most

common[6]
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Experimental Protocols
MK-0249 Study in Alzheimer's Disease (NCT00420420)

Study Design: A multicenter, randomized, double-blind, placebo-controlled pilot study.[7]

Participants: 144 patients with mild-to-moderate Alzheimer's disease, with 88.2% on

concomitant symptomatic AD treatment.[7]

Intervention: Patients were randomized 1:1 to receive either 5 mg of MK-0249 or a placebo

orally once daily for 4 weeks.[7]

Primary Efficacy Measures: The change from baseline in the short Computerized-

Neuropsychological-Test-Battery (CNTB) summary score and the ADAS-Cog score at week

4.[7]

Secondary Efficacy Measure: A Cognition Summary Score based on 7 cognitive tests.[7]

Patient Screening
(Mild-to-Moderate AD) Randomization (1:1)

MK-0249 (5mg/day)
4 Weeks

Placebo
4 Weeks

Primary Endpoint Assessment
(CNTB, ADAS-Cog)

Click to download full resolution via product page

Caption: Experimental workflow for the MK-0249 Alzheimer's disease trial.

GSK239512 Study in Schizophrenia (NCT01009060)
Study Design: A Phase II exploratory, randomized, double-blind, placebo-controlled study.[1]

Participants: 50 stable outpatients with schizophrenia.[1]

Intervention: Patients were randomized to receive either GSK239512 or a placebo for 7

weeks, which included a 4-week titration period.[1]

Primary Endpoint: The effect size on the CogState Schizophrenia Battery (CSSB) Composite

Score relative to placebo.[1]
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Secondary Measures: Effects on CSSB domains and the MATRICS Consensus Cognitive

Battery.[1]

Patient Screening
(Stable Schizophrenia) Randomization

GSK239512
(4 weeks titration + 3 weeks)

Placebo
7 Weeks

Primary Endpoint Assessment
(CSSB Composite Score)

Click to download full resolution via product page

Caption: Experimental workflow for the GSK239512 schizophrenia trial.

Conclusion
Based on the available clinical trial data, neither MK-0249 nor GSK239512 has demonstrated

robust and broad efficacy for cognitive improvement to date. MK-0249 has consistently failed to

show a significant advantage over placebo across different patient populations. GSK239512

has shown some limited, selective benefits on certain aspects of cognition, such as episodic

memory in Alzheimer's disease, but has not translated to overall clinical improvement. Both

compounds have been associated with adverse events, with insomnia being a notable side

effect for MK-0249 and headache, dizziness, and sleep disturbances for GSK239512. Further

research would be necessary to identify specific patient populations or cognitive domains that

might benefit from H3 receptor antagonism, and to optimize the risk-benefit profile of this class

of drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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